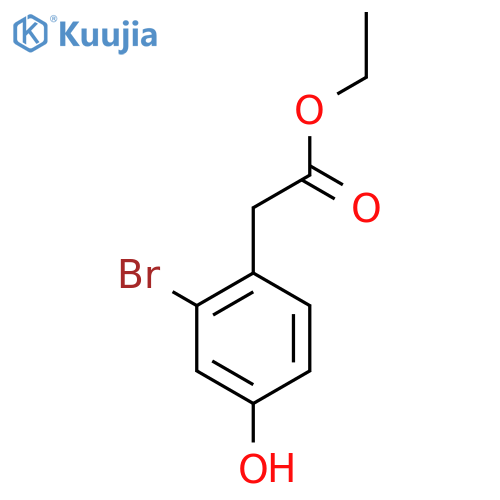

Cas no 1175656-38-8 (Ethyl 2-bromo-4-hydroxyphenylacetate)

1175656-38-8 structure

商品名:Ethyl 2-bromo-4-hydroxyphenylacetate

CAS番号:1175656-38-8

MF:C10H11BrO3

メガワット:259.096542596817

CID:4963099

Ethyl 2-bromo-4-hydroxyphenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-bromo-4-hydroxyphenylacetate

-

- インチ: 1S/C10H11BrO3/c1-2-14-10(13)5-7-3-4-8(12)6-9(7)11/h3-4,6,12H,2,5H2,1H3

- InChIKey: FOVMYUSSQAOYOK-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=CC=1CC(=O)OCC)O

計算された属性

- せいみつぶんしりょう: 257.98916 g/mol

- どういたいしつりょう: 257.98916 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- ぶんしりょう: 259.10

- トポロジー分子極性表面積: 46.5

Ethyl 2-bromo-4-hydroxyphenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014002850-500mg |

Ethyl 2-bromo-4-hydroxyphenylacetate |

1175656-38-8 | 97% | 500mg |

$790.55 | 2023-09-04 | |

| Alichem | A014002850-1g |

Ethyl 2-bromo-4-hydroxyphenylacetate |

1175656-38-8 | 97% | 1g |

$1490.00 | 2023-09-04 | |

| Alichem | A014002850-250mg |

Ethyl 2-bromo-4-hydroxyphenylacetate |

1175656-38-8 | 97% | 250mg |

$470.40 | 2023-09-04 |

Ethyl 2-bromo-4-hydroxyphenylacetate 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

1175656-38-8 (Ethyl 2-bromo-4-hydroxyphenylacetate) 関連製品

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量